2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKPPJEKQELBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate typically involves the esterification of 2-bromo-4-formylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromo-4-hydroxyphenyl 4-chlorobenzenesulfonate.
Oxidation: Formation of 2-bromo-4-carboxyphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups can participate in covalent bonding or hydrogen bonding with target molecules, leading to inhibition or activation of biological pathways. The chlorobenzenesulfonate ester moiety can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallography : Structural data for these compounds were likely determined using software like SHELXL (), which refines crystal structures with high precision. For example, the ethoxy-substituted analog (CAS 432006-04-7) may exhibit distinct crystal packing due to steric effects .
Biological Activity
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate is an organic compound characterized by its unique structure, which includes both bromine and formyl functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
The molecular formula of this compound is . The synthesis typically involves bromination and chlorination processes under controlled conditions to yield a compound with specific reactivity. The presence of the bromine and chlorobenzenesulfonate groups enhances its electrophilic character, making it a suitable candidate for various substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. The compound can undergo several types of reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, leading to the formation of new derivatives.
- Oxidation Reactions : The formyl group may be oxidized to a carboxylic acid, potentially altering its biological activity.
- Reduction Reactions : The formyl group can also be reduced to an alcohol, which may influence its pharmacological properties.
These reactions are essential for understanding how the compound may exert its biological effects through enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies have shown that derivatives of benzenesulfonates possess antimicrobial effects against a range of pathogens.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes could lead to therapeutic applications in diseases where these enzymes play a critical role.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of sulfonate derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibitory effects, suggesting that this compound may also possess antimicrobial properties.
- Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that certain benzenesulfonate derivatives could induce apoptosis. This raises the possibility that this compound might similarly affect cancer cells, warranting further investigation.
Research Findings
Research has focused on the following aspects regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Potential effectiveness against various bacterial strains; requires further validation. |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines; mechanism needs elucidation. |
| Enzyme Interaction | Shows promise in inhibiting key metabolic enzymes; implications for drug development. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
